molecular formula C14H12IN3O2 B11558588 N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]pyridine-4-carbohydrazide

N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]pyridine-4-carbohydrazide

Cat. No.: B11558588
M. Wt: 381.17 g/mol
InChI Key: SQDKAGPHZRHQQA-RQZCQDPDSA-N
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Description

N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, formed by the condensation of a primary amine with a carbonyl compound This particular compound is derived from pyridine-4-carbohydrazide and 3-iodo-4-methoxybenzaldehyde

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]pyridine-4-carbohydrazide typically involves the condensation of pyridine-4-carbohydrazide with 3-iodo-4-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent with a few drops of concentrated hydrochloric acid as a catalyst. The mixture is refluxed for several hours, and upon cooling, the product precipitates out and is collected by filtration .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the C=N bond to a C-N bond.

    Substitution: The iodine atom in the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced hydrazone derivatives.

    Substitution: Substituted aromatic derivatives.

Scientific Research Applications

N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]pyridine-4-carbohydrazide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]pyridine-4-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The azomethine group (C=N) is crucial for its biological activity, as it can participate in hydrogen bonding and other interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-chlorophenyl)methylidene]pyridine-4-carbohydrazide

Uniqueness

N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]pyridine-4-carbohydrazide is unique due to the presence of the iodine atom, which can enhance its reactivity and potential for forming various derivatives. The methoxy group also contributes to its electronic properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C14H12IN3O2

Molecular Weight

381.17 g/mol

IUPAC Name

N-[(E)-(3-iodo-4-methoxyphenyl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C14H12IN3O2/c1-20-13-3-2-10(8-12(13)15)9-17-18-14(19)11-4-6-16-7-5-11/h2-9H,1H3,(H,18,19)/b17-9+

InChI Key

SQDKAGPHZRHQQA-RQZCQDPDSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2)I

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=NC=C2)I

Origin of Product

United States

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